molecular formula C6H4F6O3 B3001864 3,3,3-Trifluoropropanoic anhydride CAS No. 58668-07-8

3,3,3-Trifluoropropanoic anhydride

Cat. No.: B3001864
CAS No.: 58668-07-8
M. Wt: 238.085
InChI Key: KCZHDRHOSNPTJZ-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropanoic anhydride is an organic compound with the molecular formula C6H4F6O3. It is a derivative of propanoic acid where three hydrogen atoms are replaced by fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

3,3,3-Trifluoropropanoic anhydride can be synthesized from 3,3,3-Trifluoropropionic acid. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a dehydrating agent in dichloromethane (DCM) at room temperature for 48 hours . The reaction conditions are mild, and the process yields the desired anhydride efficiently.

Chemical Reactions Analysis

3,3,3-Trifluoropropanoic anhydride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted products.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-Trifluoropropionic acid.

    Reduction: It can be reduced to form 3,3,3-Trifluoropropanol under specific conditions.

Common reagents used in these reactions include water for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are 3,3,3-Trifluoropropionic acid and 3,3,3-Trifluoropropanol .

Scientific Research Applications

3,3,3-Trifluoropropanoic anhydride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those requiring fluorinated intermediates.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropanoic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with nucleophiles .

Comparison with Similar Compounds

3,3,3-Trifluoropropanoic anhydride can be compared with other similar compounds such as:

This compound is unique due to its high reactivity and ability to introduce trifluoromethyl groups into various molecules, making it valuable in synthetic chemistry.

Properties

IUPAC Name

3,3,3-trifluoropropanoyl 3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F6O3/c7-5(8,9)1-3(13)15-4(14)2-6(10,11)12/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZHDRHOSNPTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58668-07-8
Record name 3,3,3-trifluoropropanoyl 3,3,3-trifluoropropanoate
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